

Technical Guide to the Structure Elucidation of 1-Ethyl-1H-indol-7-amine

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Compound of Interest

Compound Name: 1-Ethyl-1H-indol-7-amine

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Abstract

This document provides a comprehensive technical guide to the structural elucidation of **1-Ethyl-1H-indol-7-amine**. Due to the limited availability of direct experimental data in public databases for this specific molecule, this guide outlines a proposed synthetic pathway and predicts the expected analytical data based on established principles of organic chemistry and spectroscopy. The methodologies for key analytical techniques are detailed to enable researchers to characterize and confirm the structure of **1-Ethyl-1H-indol-7-amine**.

Chemical Identity and Properties

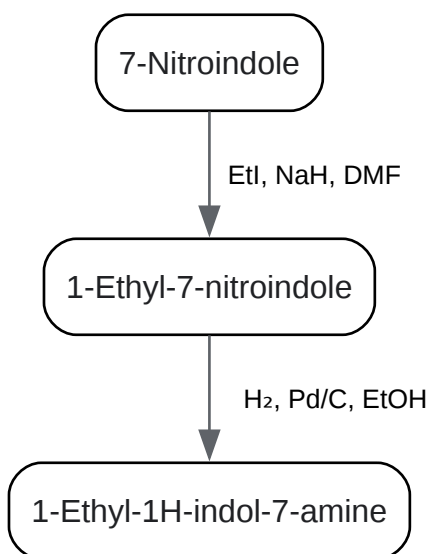
1-Ethyl-1H-indol-7-amine is a derivative of indole, featuring an ethyl group at the 1-position and an amine group at the 7-position of the indole ring. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	1596967-59-7	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂	[1]
Molecular Weight	160.22 g/mol	[1]
Predicted LogP	1.82	[1]

Proposed Synthesis

A plausible synthetic route for **1-Ethyl-1H-indol-7-amine** involves the N-ethylation of a suitable protected 7-aminoindole precursor, followed by deprotection. A common starting material would be 7-nitroindole, which can be reduced to 7-aminoindole.

Synthetic Workflow



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References

- 1. pstorage-accs-6854636.s3.amazonaws.com [pstorage-accs-6854636.s3.amazonaws.com]
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